molecular formula C31H38O13 B14413569 Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 82933-97-9

Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene

Cat. No.: B14413569
CAS No.: 82933-97-9
M. Wt: 618.6 g/mol
InChI Key: XJWMHJJTLPENDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Benzene-1,3-dicarboxylic acid; furan-2,5-dione; hexanedioic acid; propane-1,2-diol; tricyclo[52102,6]deca-3,8-diene” is a complex chemical entity composed of multiple functional groups and structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

    Benzene-1,3-dicarboxylic acid: Industrially, it is produced by the catalytic oxidation of meta-xylene.

    Furan-2,5-dione: Produced on a large scale through the oxidation of n-butane.

    Hexanedioic acid: Industrial production involves the oxidation of cyclohexane.

    Propane-1,2-diol: Produced by the hydration of propylene oxide.

    Tricyclo[5.2.1.02,6]deca-3,8-diene: Synthesized through Diels-Alder reactions in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Catalysts like cobalt or manganese naphthenates, nitric acid.

    Reduction: Hydrogen gas with metal catalysts.

    Substitution: Alcohols, acids, and bases.

    Cycloaddition: Dienes and dienophiles under thermal conditions.

Major Products

    Oxidation: Derivatives of benzene-1,3-dicarboxylic acid and maleic acid.

    Reduction: Hexanediol.

    Substitution: Ethers and esters of propane-1,2-diol.

    Cycloaddition: Complex cyclic structures from tricyclo[5.2.1.02,6]deca-3,8-diene.

Scientific Research Applications

Chemistry

Biology and Medicine

    Benzene-1,3-dicarboxylic acid: Investigated for its potential in drug delivery systems.

    Furan-2,5-dione: Studied for its reactivity with biological molecules.

    Hexanedioic acid: Explored for its biocompatibility in medical devices.

    Propane-1,2-diol: Used in pharmaceutical formulations.

    Tricyclo[5.2.1.02,6]deca-3,8-diene: Researched for its potential in medicinal chemistry.

Industry

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the functional groups involved:

Properties

CAS No.

82933-97-9

Molecular Formula

C31H38O13

Molecular Weight

618.6 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H12.C8H6O4.C6H10O4.C4H2O3.C3H8O2/c1-2-9-7-4-5-8(6-7)10(9)3-1;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2,4-5,7-10H,3,6H2;1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);1-2H;3-5H,2H2,1H3

InChI Key

XJWMHJJTLPENDZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O.C1C=CC2C1C3CC2C=C3.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O

Related CAS

82933-97-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.